
11-Propylsulfonylundecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Propylsulfonylundecanoic acid is an organic compound with the molecular formula C14H28O4S. It is a member of the sulfonyl carboxylic acids family, characterized by the presence of a sulfonyl group (-SO2-) attached to an undecanoic acid chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Propylsulfonylundecanoic acid typically involves the sulfonation of undecanoic acid derivatives. One common method is the reaction of undecanoic acid with propylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfide derivatives, although this reaction is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted sulfonyl compounds.
Scientific Research Applications
11-Propylsulfonylundecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used to study the effects of sulfonyl groups on biological systems, including enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and detergents.
Mechanism of Action
The mechanism of action of 11-Propylsulfonylundecanoic acid involves its interaction with molecular targets through its sulfonyl group. This group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also disrupt cell membranes due to its amphiphilic nature, leading to cell lysis or altered membrane permeability.
Comparison with Similar Compounds
Undecanoic acid: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
11-Mercaptoundecanoic acid: Contains a thiol group instead of a sulfonyl group, leading to different reactivity and applications.
11-Bromoundecanoic acid: Features a bromine atom, which can participate in different substitution reactions compared to the sulfonyl group.
Uniqueness: 11-Propylsulfonylundecanoic acid is unique due to its sulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering versatility in synthesis and potential therapeutic benefits.
Properties
CAS No. |
5455-17-4 |
|---|---|
Molecular Formula |
C14H28O4S |
Molecular Weight |
292.44 g/mol |
IUPAC Name |
11-propylsulfonylundecanoic acid |
InChI |
InChI=1S/C14H28O4S/c1-2-12-19(17,18)13-10-8-6-4-3-5-7-9-11-14(15)16/h2-13H2,1H3,(H,15,16) |
InChI Key |
YKZLERYRSOTNDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


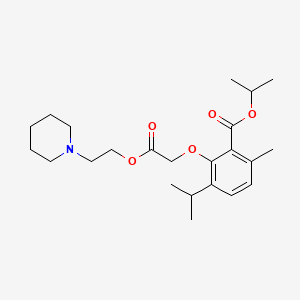
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-(3-nitrophenyl)-](/img/structure/B13795935.png)
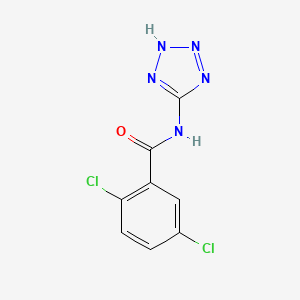
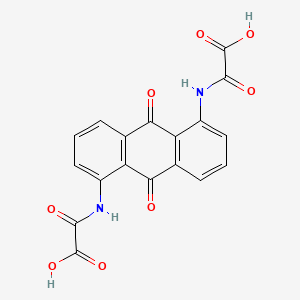
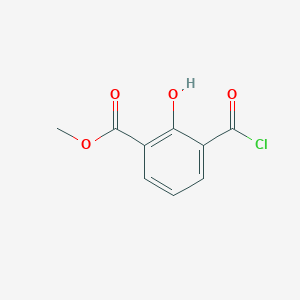
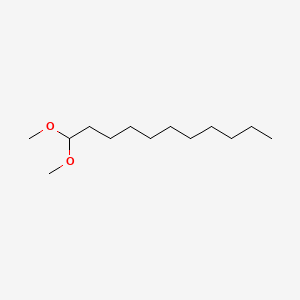
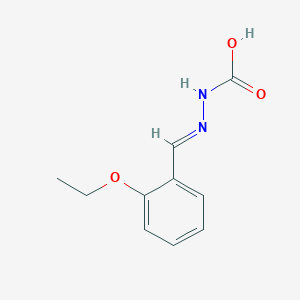
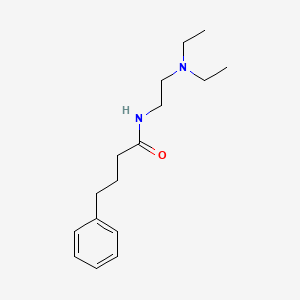
![2-[Chloro(4-methoxyphenyl)methylene]pentanal](/img/structure/B13795996.png)
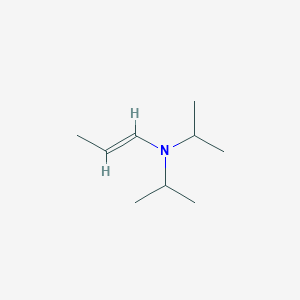
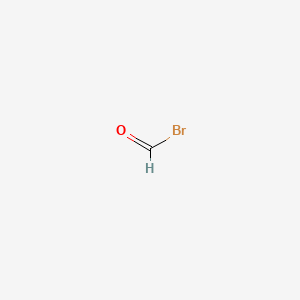
![tert-butyl 7-[(2S)-1-methoxy-1-oxopropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13796010.png)


